molecular formula C8H10FN B152092 (R)-1-(4-fluorophenyl)ethanamine CAS No. 374898-01-8

(R)-1-(4-fluorophenyl)ethanamine

Cat. No.: B152092
CAS No.: 374898-01-8
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
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Description

®-1-(4-fluorophenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-fluorophenyl)ethanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the reduction of 4-fluoroacetophenone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a chiral catalyst to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of ®-1-(4-fluorophenyl)ethanamine often employs catalytic hydrogenation techniques. This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-1-(4-fluorophenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ®-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-fluorophenyl)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426187
Record name (R)-1-(4-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374898-01-8
Record name (+)-1-(4-Fluorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374898-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(4-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(+)-1-(4-Fluorophenyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the fluorine substituent in (R)-1-(4-Fluorophenyl)ethylamine influence its crystal packing compared to its non-fluorinated counterpart?

A1: Research suggests that while (R)-1-(4-Fluorophenyl)ethylamine and its non-fluorinated analog exhibit similar molecular structures and primary intermolecular interactions (N-H...O and N-H...N hydrogen bonds forming chains), the fluorine atom introduces unique secondary interactions. Specifically, the fluorine atom participates in short C–H···F contacts (approximately 2.6 Å) within the crystal lattice, influencing the overall packing arrangement. [] These C–H···F interactions are absent in the non-fluorinated counterpart. This highlights how seemingly minor structural modifications can impact intermolecular interactions and potentially influence physicochemical properties.

Q2: Can (R)-1-(4-Fluorophenyl)ethylamine be used as a chiral auxiliary to control the stereochemistry of products in organic synthesis?

A2: While the provided research articles do not directly investigate the use of (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary, one study demonstrates its successful application in salt formation with (R)-2-methoxy-2-(1-naphthyl)propanoic acid. [] The resulting salts exhibited distinct crystal structures influenced by the fluorine substituent's position. This suggests potential for diastereomeric salt formation with chiral acids, a common strategy for chiral resolution and asymmetric synthesis. Further research is needed to explore the effectiveness of (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary in various reactions.

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